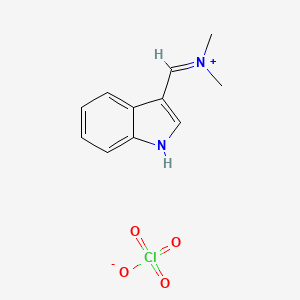
Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate
Description
Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate is a chemical compound with the molecular formula C11H14N2O4Cl. This compound is known for its unique structure, which includes an indole ring, a methylene bridge, and a perchlorate group. It is often used in various scientific research applications due to its interesting chemical properties.
Properties
CAS No. |
58190-13-9 |
|---|---|
Molecular Formula |
C11H13ClN2O4 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
1H-indol-3-ylmethylidene(dimethyl)azanium;perchlorate |
InChI |
InChI=1S/C11H12N2.ClHO4/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11;2-1(3,4)5/h3-8H,1-2H3;(H,2,3,4,5) |
InChI Key |
HIWKIPYTDJMMPL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=CC1=CNC2=CC=CC=C21)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate typically involves the reaction of N-methylmethanamine with 1H-indole-3-carboxaldehyde in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The resulting product is then treated with perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, amines, and oxides. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, leading to modulation of their activity. The compound can also form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1H-Indol-3-yl)methanamine
- 1-(1H-indol-3-yl)-N,N-dimethyl-methanamine
- N-(1H-indol-3-ylmethylene)cyclohexylamine
Uniqueness
Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate is unique due to the presence of the perchlorate group, which imparts distinct chemical properties. This makes it different from other similar compounds that do not have this functional group. The perchlorate group can influence the compound’s reactivity, solubility, and stability, making it valuable for specific applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


